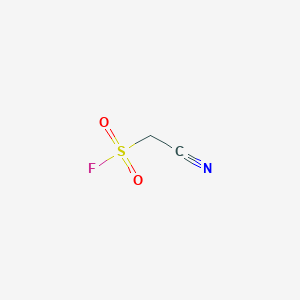

Cyanomethanesulfonyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cyanomethanesulfonyl fluoride is an organic compound characterized by the presence of a sulfonyl fluoride group attached to a cyanomethane moiety. This compound is known for its unique reactivity and stability, making it a valuable reagent in various chemical processes. It is often utilized in organic synthesis and has applications in both academic research and industrial settings.

Wirkmechanismus

Target of Action

Cyanomethanesulfonyl fluoride, a type of sulfonyl fluoride, is known to act as an electrophilic warhead . It has been identified as a potent inhibitor of acetylcholinesterase (AChE), an enzyme that regulates acetylcholine, a crucial neurotransmitter in both the central and peripheral nervous systems .

Mode of Action

The mode of action of this compound involves its interaction with its primary target, acetylcholinesterase. As an electrophilic warhead, this compound binds to the active site of the enzyme, inhibiting its function . This inhibition disrupts the regulation of acetylcholine, leading to an accumulation of this neurotransmitter.

Biochemical Pathways

The inhibition of acetylcholinesterase by this compound affects the cholinergic pathway. Acetylcholine plays a vital role in transmitting signals in the nervous system. When acetylcholinesterase is inhibited, it leads to an excess of acetylcholine, disrupting normal signal transmission .

Pharmacokinetics

Like other sulfonyl fluorides, it is expected to have a balance of reactivity and stability that makes it attractive for various applications

Result of Action

The primary result of this compound’s action is the inhibition of acetylcholinesterase, leading to an excess of acetylcholine. This can disrupt normal signal transmission in the nervous system . The exact molecular and cellular effects of this compound’s action depend on the specific context and environment in which it is used.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other chemicals or compounds can affect its reactivity and stability Additionally, factors such as pH and temperature can also influence its action and efficacy

Biochemische Analyse

Biochemical Properties

Cyanomethanesulfonyl fluoride plays a crucial role in biochemical reactions, primarily as an enzyme inhibitor. It interacts with several enzymes, including acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. The inhibition of acetylcholinesterase by this compound leads to an accumulation of acetylcholine, affecting neurotransmission . Additionally, this compound interacts with other proteins and biomolecules, forming covalent bonds that result in the inhibition of their activity. This compound’s ability to form stable complexes with enzymes makes it a valuable tool in biochemical research.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of acetylcholinesterase by this compound leads to increased levels of acetylcholine, which can affect cell signaling and neurotransmission . Moreover, this compound can induce oxidative stress and apoptosis in cells, impacting cellular health and function . The effects of this compound on cellular metabolism include the disruption of glycolysis and other metabolic pathways, leading to altered energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with enzymes and other biomolecules. It acts as an irreversible inhibitor by forming covalent bonds with the active sites of enzymes, thereby blocking their activity . This inhibition can lead to the accumulation of substrates and the disruption of normal biochemical processes. This compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins . These changes in gene expression can result in altered cellular functions and responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to heat and light . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. Prolonged exposure to this compound can lead to sustained inhibition of enzyme activity, resulting in chronic changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit enzyme activity without causing significant toxicity . At higher doses, this compound can induce toxic effects, including neurotoxicity, hepatotoxicity, and nephrotoxicity . These adverse effects are dose-dependent and can vary based on the duration of exposure and the specific animal model used in the study. Threshold effects have been observed, where a certain dosage level leads to a significant increase in toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to energy production and utilization. It interacts with enzymes such as acetylcholinesterase, disrupting normal metabolic processes . This compound can also affect the tricarboxylic acid (TCA) cycle and other metabolic pathways by inhibiting key enzymes and altering metabolite levels . The impact of this compound on metabolic flux can lead to changes in cellular energy balance and overall metabolic health .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to various intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues can vary based on factors such as blood flow, tissue permeability, and the presence of specific transporters .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific organelles . The presence of this compound in different subcellular compartments can affect its interactions with biomolecules and its overall biochemical activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyanomethanesulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of cyanomethanesulfonyl chloride with a fluoride source. This reaction typically occurs under mild conditions and can be facilitated by the use of phase transfer catalysts. Another method involves the direct fluorination of cyanomethanesulfonyl chloride using reagents such as potassium fluoride or cesium fluoride in the presence of a suitable solvent like acetonitrile .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the use of hazardous reagents. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .

Analyse Chemischer Reaktionen

Types of Reactions: Cyanomethanesulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.

Addition Reactions: The compound can add to unsaturated systems, forming new carbon-sulfur bonds.

Oxidation and Reduction Reactions: Although less common, this compound can undergo oxidation and reduction under specific conditions

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Solvents: Solvents such as acetonitrile, dichloromethane, and tetrahydrofuran are frequently used.

Catalysts: Phase transfer catalysts and transition metal catalysts can enhance reaction rates and selectivity

Major Products: The major products formed from these reactions depend on the specific nucleophile and reaction conditions. For example, the reaction with amines typically yields sulfonamide derivatives, while reactions with alcohols produce sulfonate esters .

Wissenschaftliche Forschungsanwendungen

Cyanomethanesulfonyl fluoride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl-containing compounds.

Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, due to its ability to react selectively with specific amino acid residues.

Medicine: this compound derivatives are investigated for their potential as enzyme inhibitors and therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials, including pharmaceuticals and agrochemicals

Vergleich Mit ähnlichen Verbindungen

Methanesulfonyl Fluoride: Similar in structure but lacks the cyanomethane moiety.

Trifluoromethanesulfonyl Fluoride: Contains a trifluoromethyl group instead of a cyanomethane group.

Benzenesulfonyl Fluoride: Features a benzene ring in place of the cyanomethane group

Uniqueness: Cyanomethanesulfonyl fluoride is unique due to its combination of the sulfonyl fluoride group with a cyanomethane moiety. This structure imparts distinct reactivity and stability, making it particularly useful in selective covalent modifications and as a building block in organic synthesis .

Eigenschaften

IUPAC Name |

cyanomethanesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2FNO2S/c3-7(5,6)2-1-4/h2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDJRRPZQOZAHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methylbutan-2-yl)thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2569116.png)

![N-(4-fluoro-3-nitrophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2569121.png)

![1-(4-methoxyphenyl)-N-(3-{[4-(3-methylphenyl)piperazin-1-yl]carbonyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2569125.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B2569130.png)

![Tert-butyl 4-amino-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2569133.png)

![3-[2,5-Bis(trifluoromethyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2569135.png)

![N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide](/img/structure/B2569138.png)